![molecular formula C12H24N2O2 B2365205 t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-41-8](/img/structure/B2365205.png)
t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate, also known as t-BAC, is a carbamate derivative of cyclohexanol with an aminomethyl group at the 3-position. It is a white crystalline solid with a melting point of 81-82 °C and a solubility of 0.2 mg/ml in water. It is a versatile synthetic reagent used in organic synthesis, and has a wide range of applications in research and industry.
Mechanism of Action
The mechanism of action of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is not well understood. However, it is believed to act as a nucleophile in the reaction, attacking the electrophilic center of the substrate molecule. This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate are not well understood. However, it is believed to have a wide range of effects on biological systems, including inhibition of enzyme activity, modulation of gene expression, and regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The major advantage of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is its versatility as a synthetic reagent. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is a toxic compound, and should be handled with caution.
Future Directions
The potential applications of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate are vast, and there are many areas of research that can be explored. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into its mechanism of action could lead to the development of new synthetic strategies. Finally, research into its potential toxicity and its effects on the environment could lead to the development of safer and more sustainable synthetic methods.
Synthesis Methods
The synthesis of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is a two-step process. The first step involves the reaction of cyclohexanol with phosgene to form the chloroformate intermediate. The second step involves the reaction of the chloroformate intermediate with an amine to form the desired product.
Scientific Research Applications
T-BAC is widely used in scientific research as a synthetic reagent. It is used in the synthesis of various compounds, including peptides, amides, and cyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs.
properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXXJZVUYXMLE-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate | |
CAS RN |
347186-41-8 |
Source


|
| Record name | rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)
![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
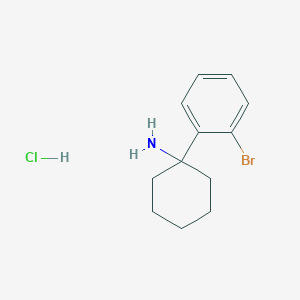
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)
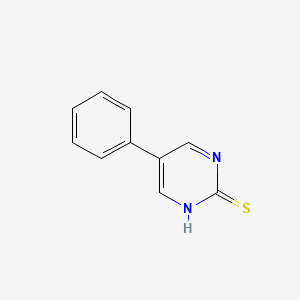
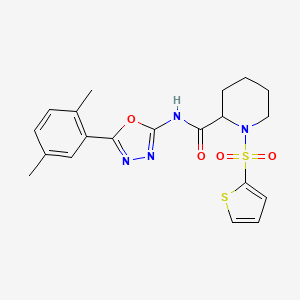

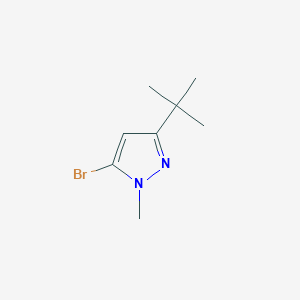
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

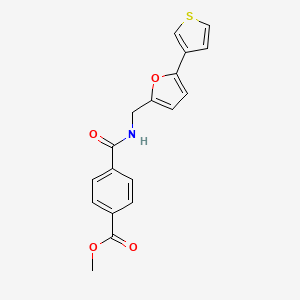
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)
